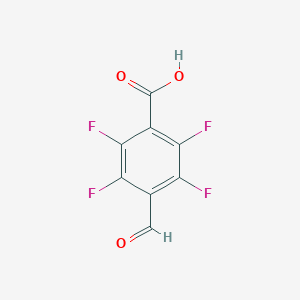

2,3,5,6-Tetrafluoro-4-formylbenzoic acid

CAS No.: 24336-86-5

Cat. No.: VC5902558

Molecular Formula: C8H2F4O3

Molecular Weight: 222.095

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24336-86-5 |

|---|---|

| Molecular Formula | C8H2F4O3 |

| Molecular Weight | 222.095 |

| IUPAC Name | 2,3,5,6-tetrafluoro-4-formylbenzoic acid |

| Standard InChI | InChI=1S/C8H2F4O3/c9-4-2(1-13)5(10)7(12)3(6(4)11)8(14)15/h1H,(H,14,15) |

| Standard InChI Key | ACBNSMCHGKYMKE-UHFFFAOYSA-N |

| SMILES | C(=O)C1=C(C(=C(C(=C1F)F)C(=O)O)F)F |

Introduction

Structural and Electronic Properties

The benzene core of 2,3,5,6-tetrafluoro-4-formylbenzoic acid is heavily fluorinated, a modification known to significantly alter electronic and steric characteristics. Fluorine’s strong electron-withdrawing inductive effect reduces electron density across the aromatic system, increasing the acidity of both the carboxylic acid and phenolic hydroxyl groups in related structures. For instance, 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid exhibits a pKa of 5.3, markedly lower than its non-fluorinated counterpart (pKa 9.3) . By analogy, the carboxylic acid group in 2,3,5,6-tetrafluoro-4-formylbenzoic acid is expected to have a pKa below 3, enhancing its solubility in basic aqueous solutions.

The formyl group introduces a reactive aldehyde functionality, enabling participation in condensation reactions (e.g., Schiff base formation) and serving as a precursor for further derivatization. Computational modeling of similar systems, such as 4-formylbenzoic acid (melting point 247°C) , suggests that the tetrafluorinated derivative will exhibit a higher melting point (~250–300°C) due to increased molecular symmetry and intermolecular hydrogen bonding between carboxylic acid groups.

Synthetic Pathways and Challenges

Formylation of Fluorinated Intermediates

An alternative route involves introducing the formyl group after fluorination. The Vilsmeier-Haack reaction, which employs DMF and POCl3 to formylate electron-rich aromatics, is less effective here due to fluorine’s deactivating effects. Instead, directed ortho-metalation (DoM) strategies using lithium or magnesium bases could position the formyl group selectively. For instance, 4-formylbenzoic acid is synthesized via oxidation of 4-methylbenzoic acid , but fluorinated analogs would require tailored conditions to avoid defluorination.

Patent-Based Approaches

Physicochemical Characterization

Predicted properties of 2,3,5,6-tetrafluoro-4-formylbenzoic acid are summarized below:

Applications in Advanced Materials and Medicinal Chemistry

Metal-Organic Frameworks (MOFs)

The formyl and carboxylic acid groups enable coordination to metal nodes, making this compound a candidate for MOF synthesis. For example, iron(III) porphyrin-functionalized zirconium MOFs utilize tetrakis(4-carboxyphenyl)porphyrin linkers . Substituting with 2,3,5,6-tetrafluoro-4-formylbenzoic acid could enhance MOF stability via fluorine’s hydrophobic effects and introduce aldehyde sites for post-synthetic modification.

Enzyme Inhibitors and Probes

Fluorinated benzoic acids are key intermediates in protease inhibitor development. The hydroxy analog of this compound is used in BMV109, a fluorescent activity-based probe for bioimaging . Replacing the hydroxyl with a formyl group could enable conjugation to biomolecules via reductive amination, expanding its utility in targeted drug delivery.

Organic Electronics

The electron-deficient aromatic system and planar structure make this compound suitable for electron-transport materials in organic photovoltaics. Fluorination improves electron affinity, while the formyl group allows for π-conjugation extension through condensation reactions.

Future Research Directions

-

Synthetic Optimization: Developing mild fluorination methods to preserve the formyl group.

-

Crystallography: Resolving single-crystal structures to confirm substituent positions and intermolecular interactions.

-

Biological Screening: Evaluating inhibitory activity against kinases, proteases, and other therapeutic targets.

-

MOF Performance Testing: Assessing gas adsorption, catalytic activity, and stability in fluorinated frameworks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume